molecular formula C21H24N2O6 B6358826 Boc-L-Phe-OBzl(4-NO2) CAS No. 72169-50-7

Boc-L-Phe-OBzl(4-NO2)

Cat. No. B6358826
CAS RN: 72169-50-7
M. Wt: 400.4 g/mol
InChI Key: DICRZNRSUBKLHO-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Phe-OBzl(4-NO2) is a chemical compound that belongs to the family of amino acid derivatives. It has a molecular formula of C21H24N2O6 and a molecular weight of 400.4 g/mol .


Molecular Structure Analysis

The molecular structure of Boc-L-Phe-OBzl(4-NO2) consists of 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the search results.


Physical And Chemical Properties Analysis

Boc-L-Phe-OBzl(4-NO2) has a molecular weight of 400.43 g/mol . Other physical and chemical properties are not specified in the search results.

Mechanism of Action

The mechanism of action of Boc-L-Phe-OBzl(4-NO2) is not fully understood. It is believed to act as an inhibitor of protein kinases and as a ligand for binding studies. It is also thought to interact with membrane proteins, although the exact mechanism of action has yet to be elucidated.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-L-Phe-OBzl(4-NO2) have not been extensively studied. However, it has been shown to inhibit protein kinase activity and to interact with membrane proteins. It has also been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-L-Phe-OBzl(4-NO2) in lab experiments include its high stability and its ability to be used as a substrate for protein kinases and as a ligand for binding studies. Its main limitation is its lack of specificity, which can lead to non-specific binding and inhibition of other proteins.

Future Directions

There are many potential future directions for research using Boc-L-Phe-OBzl(4-NO2). These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research is needed to improve its specificity and to develop novel methods for its synthesis. Finally, further research is needed to explore its potential use in other areas, such as nanotechnology and materials science.

Synthesis Methods

Boc-L-Phe-OBzl(4-NO2) is synthesized using a two-step method. First, a Boc-protected L-Phenylalanine is reacted with 4-nitrobenzoyl chloride to form Boc-L-Phe-OBzl(4-NO2). Then, the Boc-protection is removed using trifluoroacetic acid (TFA) to yield the final product.

Scientific Research Applications

Boc-L-Phe-OBzl(4-NO2) has been used in a variety of scientific research applications. It has been used as a substrate for protein kinases, as a ligand for binding studies, and as a model peptide for peptide synthesis. It has also been used in enzyme inhibition studies and as a probe for membrane protein studies.

Safety and Hazards

The safety and hazards associated with Boc-L-Phe-OBzl(4-NO2) are not specified in the search results. It’s always important to handle chemical compounds with care and refer to the appropriate safety data sheets .

properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-21(2,3)29-20(25)22-18(13-15-7-5-4-6-8-15)19(24)28-14-16-9-11-17(12-10-16)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICRZNRSUBKLHO-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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